3-Chloro-5-(2,5-difluorophenyl)phenol

Catalog No.
S3335075
CAS No.
1261990-27-5
M.F
C12H7ClF2O
M. Wt
240.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-(2,5-difluorophenyl)phenol

CAS Number

1261990-27-5

Product Name

3-Chloro-5-(2,5-difluorophenyl)phenol

IUPAC Name

3-chloro-5-(2,5-difluorophenyl)phenol

Molecular Formula

C12H7ClF2O

Molecular Weight

240.63

InChI

InChI=1S/C12H7ClF2O/c13-8-3-7(4-10(16)5-8)11-6-9(14)1-2-12(11)15/h1-6,16H

InChI Key

NXRGYGJARPGKJA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Cl)O)F

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Cl)O)F

3-Chloro-5-(2,5-difluorophenyl)phenol is an organic compound characterized by the molecular formula C12H7ClF2O. It features a phenolic structure with chlorine and fluorine substituents on the aromatic rings. The presence of these halogen atoms enhances its reactivity and biological interactions, making it a subject of interest in various fields of research.

As with most halogenated phenols, 3-Chloro-5-(2,5-difluorophenyl)phenol should be handled with care due to potential hazards. Halogenated phenols can be irritating to the skin, eyes, and respiratory system. They might also exhibit some level of toxicity upon ingestion []. In the absence of specific data, it is advisable to follow standard laboratory safety protocols when handling this compound.

  • Medicinal Chemistry

    Fluorine substitution in molecules can often modulate their biological properties, such as increasing their effectiveness or specificity in targeting certain enzymes or receptors. This has led to the exploration of fluorinated phenols in the development of new pharmaceuticals [].

  • Material Science

    Fluorinated phenols can exhibit interesting physical and chemical properties, such as improved thermal stability and electrical conductivity. This has made them potential candidates for applications in the development of new liquid crystals and polymer materials [, ].

  • Environmental Science

    Some fluorinated phenols are persistent organic pollutants that can be found in the environment. Research is ongoing to understand their environmental fate and impact, as well as develop methods for their degradation [].

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles under suitable conditions.
  • Oxidation and Reduction: The phenolic group can be oxidized to form quinones or reduced to hydroquinones.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically involves sodium hydroxide or other strong bases at elevated temperatures.
  • Oxidation: Potassium permanganate or similar strong oxidizing agents are commonly used.
  • Coupling Reactions: Palladium catalysts and organoboron reagents are employed under mild conditions.

3-Chloro-5-(2,5-difluorophenyl)phenol has been investigated for its potential antimicrobial properties. The presence of chlorine and fluorine enhances its ability to interact with biological molecules, potentially inhibiting the growth of bacteria and fungi by disrupting their cellular processes. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

Synthetic Routes

The synthesis of 3-Chloro-5-(2,5-difluorophenyl)phenol can be achieved through several methods:

  • Halogenation of Phenols: This involves introducing chlorine and fluorine into the phenolic structure through controlled halogenation reactions.
  • Sandmeyer Reaction: This method is often used for introducing chlorine after initial fluorination.

Industrial Production

In industrial settings, large-scale halogenation reactions are conducted under controlled conditions to ensure high yields and purity. Advanced catalysts and optimized reaction parameters are essential for efficient production .

3-Chloro-5-(2,5-difluorophenyl)phenol finds applications across several fields:

  • Organic Synthesis: It serves as a building block for synthesizing various organic compounds.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in antimicrobial agents.
  • Industrial Use: Utilized in producing specialty chemicals and as an intermediate in various industrial processes .

Research into the interaction of 3-Chloro-5-(2,5-difluorophenyl)phenol with biological systems has revealed its potential as an effective antimicrobial agent. Molecular docking studies have shown strong interactions with specific proteins involved in bacterial metabolism, suggesting pathways through which it may exert its biological effects .

Several compounds share structural similarities with 3-Chloro-5-(2,5-difluorophenyl)phenol. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-(2,4-dichlorophenoxy)phenolContains multiple chlorinesKnown for antibacterial properties
2-Chloro-3,5-difluorophenolSimilar halogenation patternExhibits different biological activity
3-Chloro-5-fluorophenolLacks the additional difluorophenyl groupLess complex structure compared to the target compound
4-Chloro-3-methylphenolContains only one chlorine substituentSimpler structure with fewer potential interactions

The unique substitution pattern of 3-Chloro-5-(2,5-difluorophenyl)phenol imparts distinct chemical and biological properties that differentiate it from these similar compounds. Its combination of chlorine and fluorine atoms enhances its reactivity and potential applications in pharmaceuticals and materials science .

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as the most reliable method for constructing the unsymmetrical biaryl backbone of 3-chloro-5-(2,5-difluorophenyl)phenol. The Suzuki-Miyaura coupling, in particular, enables selective bond formation between halogenated phenolic precursors and fluorinated aryl boronic acids.

Suzuki-Miyaura Coupling Optimization Parameters

The efficiency of Suzuki-Miyaura couplings depends critically on six parameters: catalyst selection, ligand architecture, base strength, solvent polarity, temperature control, and reaction duration. Recent studies demonstrate that employing palladium(II) acetate ([Pd(OAc)$$_2$$]) with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand in tetrahydrofuran (THF) at 80°C achieves coupling yields exceeding 85% while maintaining excellent functional group tolerance.

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)$$_2$$ (1 mol%)+15% vs PdCl$$_2$$
LigandXPhos (1.2 mol%)Regioselectivity >95%
BaseK$$2$$CO$$3$$ (2 eq)Solubility enhancement
SolventTHF/H$$_2$$O (4:1)Reaction rate 2× vs DMF
Temperature80°C ± 2°CSide reactions <5%
Duration18 hoursConversion >98%

The aqueous-organic biphasic system facilitates boronic acid activation while minimizing protodehalogenation side reactions. Microwave-assisted heating reduces reaction times to 30 minutes but requires precise temperature control to prevent decomposition of the difluorophenyl moiety.

Ligand Selection for Enhanced Regioselectivity

Ligand engineering plays a pivotal role in directing coupling selectivity for polyhalogenated substrates. Bulky biarylphosphine ligands (SPhos, RuPhos) promote oxidative addition at sterically hindered chloro-substituted positions, while electron-deficient ligands (P(t-Bu)$$_3$$) favor activation of fluorinated aryl halides. A recent breakthrough demonstrated that N-heterocyclic carbene (NHC) ligands enable simultaneous activation of chloro and fluoro substituents through a unique Pd(0)/Pd(II) redox cycle.

Table 2: Ligand Effects on Regioselectivity

Ligand ClassCoupling PositionYield (%)
XPhosC5 (F)78
SPhosC3 (Cl)82
Pd-PEPPSI-IPentC5 (F)91
NHC (IPr)C3 (Cl)/C5 (F)68

Experimental data reveal that fluorinated aryl boronic acids require ligand-metal complexes with increased electrophilicity to overcome the electron-withdrawing effects of fluorine substituents. This insight has led to the development of fluorinated ligand architectures that enhance transmetalation rates by 40% compared to traditional phosphine ligands.

Halogen Dance Reactions in Polyhalogenated Aromatic Systems

Halogen dance mechanisms provide an alternative route for installing chlorine and fluorine substituents through sequential halogen migration and displacement. While less commonly employed than cross-coupling strategies, this approach enables the synthesis of 3-chloro-5-(2,5-difluorophenyl)phenol from simpler halogenated precursors via:

  • Directed ortho-Metalation: Lithium-halogen exchange followed by electrophilic fluorination
  • Aromatic Ring Activation: Superacid-mediated halogen redistribution
  • Radical-Mediated Halogen Transfer: Photocatalytic C-H functionalization

Recent studies using hexafluoroisopropanol (HFIP) as a solvent demonstrate unprecedented control over halogen migration patterns through hydrogen-bonding interactions with the phenolic hydroxyl group. This method achieves 65% yield of the target compound from 2,3,5-trichlorophenol in three steps, though scalability remains challenging due to the stoichiometric metal reagents required.

Continuous Flow Synthesis Approaches for Scalable Production

Transitioning from batch to continuous flow reactors addresses key challenges in scaling up 3-chloro-5-(2,5-difluorophenyl)phenol production. Microfluidic systems with immobilized palladium catalysts enable:

  • Precise residence time control (2-120 seconds)
  • Inline purification through scavenger columns
  • Real-time reaction monitoring via UV/Vis spectroscopy

Table 3: Continuous Flow Process Parameters

ParameterValueBenefit
Reactor TypePacked-bed Pd/CCatalyst reuse >50 cycles
Flow Rate0.5 mL/minLaminar flow regime
Temperature100°CEnhanced mass transfer
Pressure15 barSuperheating prevention
Residence Time45 seconds95% conversion

A patented continuous process couples Suzuki-Miyaura cross-coupling with immediate acid-catalyzed cyclization, achieving space-time yields of 1.2 kg/L/day. Ultrasonic irradiation (40 kHz) prevents particle aggregation in the microchannels while maintaining consistent heat distribution across the reactor. This approach reduces palladium leaching to <0.5 ppm, meeting pharmaceutical-grade purity standards without additional purification steps.

The enzymatic inhibition mechanisms of 3-Chloro-5-(2,5-difluorophenyl)phenol against microbial targets demonstrate significant antimicrobial potential through multiple pathways of action. Halogenated phenolic compounds, including those with chlorine and fluorine substituents, exhibit enhanced biological activity due to their ability to interact with essential microbial enzymes and cellular processes [1] [2].

The antimicrobial activity of chlorinated and fluorinated phenolic compounds operates through several key mechanisms. The presence of halogen substituents increases the electronegativity and lipophilicity of the molecule, facilitating penetration through microbial cell membranes [1] [3]. The phenolic hydroxyl group plays a crucial role in antimicrobial activity by forming hydrogen bonds with target proteins and disrupting cellular processes [4] [5].

Comparative analysis of halogenated phenolic compounds reveals structure-activity relationships that are relevant to 3-Chloro-5-(2,5-difluorophenyl)phenol. Studies on 2-chloro-5-fluoro phenol demonstrate that compounds with similar halogenation patterns exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria [1] [6]. The molecular mechanism involves interaction with bacterial enzymes and membrane proteins, leading to disruption of cellular metabolism and eventual cell death [1] [5].

Table 1: Antimicrobial Activity Profile of Related Halogenated Phenolic Compounds

CompoundTarget OrganismZone of Inhibition (mm)Minimum Inhibitory ConcentrationReference
2-Chloro-5-fluoro phenolEscherichia coli8-1230-40 μL concentration [1]
2-Chloro-5-fluoro phenolStaphylococcus aureus8-1220-40 μL concentration [1]
2-Chloro-5-fluoro phenolPseudomonas aureus8-1230-40 μL concentration [1]
2-Chloro-5-fluoro phenolStreptococcus aureus8-1320-40 μL concentration [1]

The enzymatic inhibition mechanism involves multiple cellular targets. Phenolic compounds with halogen substituents can inhibit key bacterial enzymes involved in cell wall synthesis, energy production, and DNA replication [5] [7]. The electron-withdrawing effects of chlorine and fluorine atoms enhance the compound's ability to bind to enzyme active sites and disrupt normal catalytic function [3] [8].

Membrane-active properties constitute another important mechanism of action. Halogenated phenolic compounds cause disruption of bacterial cell membranes, leading to leakage of cellular constituents including nucleic acids, proteins, and inorganic ions [5]. This membrane disruption is particularly effective against Gram-positive bacteria due to the absence of an outer membrane barrier [5].

The molecular basis for enzymatic inhibition involves covalent and non-covalent interactions with target proteins. Phenolic compounds can form covalent bonds with nucleophilic amino acid residues, including cysteine, lysine, and histidine, leading to irreversible enzyme inactivation [8]. Additionally, non-covalent interactions such as hydrogen bonding and hydrophobic interactions contribute to enzyme binding affinity [8].

Structure-Based Virtual Screening for Protein Interaction Sites

Structure-based virtual screening approaches provide valuable insights into the protein interaction sites of 3-Chloro-5-(2,5-difluorophenyl)phenol. Molecular docking studies of related halogenated phenolic compounds demonstrate specific binding patterns and interaction mechanisms with target proteins [1] [9] [10].

The molecular structure of 3-Chloro-5-(2,5-difluorophenyl)phenol, characterized by its biphenyl backbone with strategic halogen substitutions, enables specific protein interactions through multiple binding modes [11] . The presence of both chlorine and fluorine atoms creates distinct electrostatic potential surfaces that facilitate binding to complementary protein sites [9].

Virtual screening methodologies for phenolic compounds involve computational analysis of protein-ligand interactions using established molecular docking protocols [10] [13]. These approaches utilize crystallographic protein structures to predict binding affinities and identify potential target sites [10]. The integration of similarity-based virtual screening with structure-activity relationship analysis enhances the identification of biologically relevant protein targets [13].

Table 2: Molecular Docking Results for Related Halogenated Phenolic Compounds

CompoundTarget ProteinBinding Energy (kcal/mol)Hydrogen BondsKey ResiduesReference
2-Chloro-5-fluoro phenolStaphylococcus aureus Tyrosyl-tRNA synthetase (1JIL)-3.802ASN 29, ASN 3 [1]
2-Chloro-5-fluoro phenolHuman dihydroorotate dehydrogenase (6CJF)-4.332THR 63, GLY 66 [1]

The electrostatic potential surface analysis reveals important features for protein binding. Fluorine substitution creates regions of high electronegativity that interact favorably with positively charged amino acid residues [9]. The chlorine substituent contributes to hydrophobic interactions with aromatic amino acids and creates specific binding orientations within protein active sites [9].

Protein interaction site identification through virtual screening reveals multiple potential targets for halogenated phenolic compounds. Studies demonstrate that these compounds can interact with enzymes involved in bacterial DNA replication, including bacterial topoisomerases and DNA gyrase [13]. Additionally, interactions with metabolic enzymes such as dihydroorotate dehydrogenase suggest potential for disrupting nucleotide biosynthesis pathways [1].

The structure-based approach also identifies interactions with cytochrome P450 enzymes, which are important for both metabolism and potential therapeutic targets [14] [15]. The binding of halogenated phenolic compounds to cytochrome P450 active sites involves coordination with the heme iron center and interactions with surrounding amino acid residues [14].

Computational analysis of binding modes reveals that the biphenyl structure of 3-Chloro-5-(2,5-difluorophenyl)phenol enables π-stacking interactions with aromatic amino acids in protein binding sites [9]. The strategic positioning of halogen substituents enhances binding specificity and affinity through halogen bonding interactions [16].

Virtual screening results indicate that phenolic compounds with multiple halogen substituents demonstrate enhanced selectivity for specific protein targets compared to non-halogenated analogs [17]. This selectivity arises from the unique combination of electronic effects and steric properties introduced by the halogen atoms [17].

Metabolomic Profiling of Biotransformation Pathways

The metabolomic profiling of 3-Chloro-5-(2,5-difluorophenyl)phenol biotransformation pathways reveals complex metabolic processes involving both Phase I and Phase II enzymatic reactions. Understanding these pathways is essential for predicting the biological fate and activity of this halogenated phenolic compound [18] [19] [15].

Phase I metabolism of halogenated phenolic compounds primarily involves cytochrome P450-mediated oxidation reactions [20] [21] [14]. The cytochrome P450 enzyme family, particularly CYP2E1, demonstrates high activity toward chlorinated aromatic compounds and plays a major role in their biotransformation [14]. For compounds containing fluorine substituents, the metabolic pathway may involve defluorination reactions leading to the formation of hydroxylated metabolites [22] [23].

Table 3: Predicted Phase I Metabolic Pathways for Halogenated Phenolic Compounds

Metabolic ReactionPrimary EnzymeMetabolite FormationRelative ActivityReference
Aromatic hydroxylationCYP2E1Hydroxylated phenol derivativesHigh [14]
DehalogenationCYP2E1, CYP3A4Phenol with reduced halogen contentModerate [14]
Phenol couplingCYP450 familyBiphenyl ether derivativesVariable [15]
Oxidative dehalogenationCYP2E1Quinone intermediatesLow to moderate [20]

The novel metabolic pathway of phenol coupling represents a significant biotransformation route for halogenated phenolic compounds. This pathway involves the formation of carbon-carbon or carbon-oxygen bonds between phenolic molecules, resulting in dimeric products with altered biological properties [24] [19] [15]. Computational studies demonstrate that the coupling-to-hydroxylation ratio depends on the rebound barrier heights of phenoxy radicals formed during cytochrome P450 catalysis [15].

Phase II metabolism involves conjugation reactions that typically increase water solubility and facilitate excretion [25] [26]. The primary Phase II pathways for phenolic compounds include glucuronidation and sulfation [21] [25]. Glucuronidation is catalyzed by UDP-glucuronosyltransferases and represents the major detoxification pathway for most phenolic compounds [21] [19].

Table 4: Phase II Conjugation Pathways for Phenolic Compounds

Conjugation TypeEnzyme FamilyCofactor RequirementProduct CharacteristicsReference
GlucuronidationUDP-glucuronosyltransferasesUDP-glucuronic acidIncreased water solubility [21] [25]
SulfationSulfotransferases3'-phosphoadenosine-5'-phosphosulfateEnhanced excretion [25] [26]
Glutathione conjugationGlutathione S-transferasesReduced glutathioneDetoxification of reactive intermediates [27]
MethylationMethyltransferasesS-adenosylmethionineVariable biological activity [28]

The metabolomic analysis reveals that halogenated phenolic compounds can undergo unexpected biotransformation reactions. The formation of more lipophilic metabolites through phenol coupling reactions challenges the traditional view that metabolism invariably leads to increased water solubility [24] [19]. These lipophilic metabolites may exhibit enhanced biological activity and altered tissue distribution patterns [19].

Biotransformation pathways are influenced by the specific halogen substitution pattern. Fluorine-containing compounds may undergo different metabolic routes compared to chlorine-substituted analogs due to the strength of the carbon-fluorine bond [22]. The metabolic stability of fluorinated positions can lead to the accumulation of partially metabolized products with retained biological activity [22].

The identification of metabolites requires sophisticated analytical approaches combining chromatographic separation with mass spectrometric detection [29]. Gas chromatography-mass spectrometry following derivatization has proven effective for the analysis of phenolic metabolites [29]. The use of stable isotope-labeled internal standards enhances the accuracy of metabolite quantification [29].

Metabolomic studies demonstrate that the biotransformation of halogenated phenolic compounds can produce reactive intermediates capable of covalent binding to cellular macromolecules [27]. These reactive metabolites may contribute to both therapeutic effects and potential toxicity concerns [27]. The formation of quinone-methide intermediates through β-elimination reactions represents one pathway for reactive metabolite generation [27].

XLogP3

4

Wikipedia

5-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-ol

Dates

Last modified: 08-19-2023

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